Diethyl Rivastigmine-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

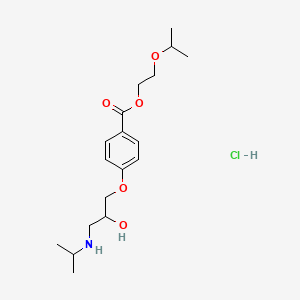

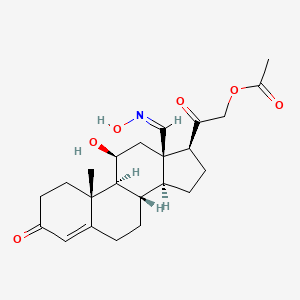

Diethyl Rivastigmine-d10 is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .

Applications De Recherche Scientifique

Diethyl Rivastigmine-d10 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and pharmacokinetics.

Biology: Employed in the study of enzyme kinetics and interactions with cholinesterase enzymes.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mécanisme D'action

Target of Action

Diethyl Rivastigmine-d10 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

this compound is a reversible cholinesterase inhibitor . It binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

By inhibiting AChE and BuChE, this compound increases the levels of acetylcholine in the brain . This enhances cholinergic function, which is often deficient in conditions like Alzheimer’s disease . Additionally, rivastigmine has been suggested to modify the levels of several shedding proteins and direct APP processing toward the non-amyloidogenic pathway .

Pharmacokinetics

The total plasma clearance of rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of rivastigmine due to saturation of its elimination . Furthermore, a nasal liposomal rivastigmine formulation showed enhanced systemic bioavailability and increased half-life .

Result of Action

The increased concentration of acetylcholine in the brain due to the action of this compound can lead to improved cognitive function . In Alzheimer’s disease, this can result in a reduction of symptoms such as memory loss and cognitive deficits .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, its ability to cross the brain-blood barrier allows it to act mainly in the central nervous system . A minor proportion of rivastigmine can also act at the neuromuscular junction, although its clinical effects are negligible at this level .

Safety and Hazards

Orientations Futures

Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Rivastigmine-d10 involves the reaction of S-(-)-[1-(3-hydroxyphenyl)ethyl]dimethylamine with N-ethyl-N-methyl carbamoyl chloride in the presence of an organic base . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl Rivastigmine-d10 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.

Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.

Galantamine: A natural alkaloid with cholinesterase inhibitory activity.

Uniqueness

Diethyl Rivastigmine-d10 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and metabolic pathway analysis . This labeling allows for more precise tracking and quantification in biological systems compared to its non-labeled counterparts .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl Rivastigmine-d10 involves the introduction of deuterium atoms into the Rivastigmine molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Rivastigmine", "Deuterated Ethanol", "Deuterated Hydrochloric Acid", "Deuterated Sodium Hydroxide", "Deuterated Chloroform", "Deuterated Methanol" ], "Reaction": [ "Step 1: Dissolve Rivastigmine in deuterated ethanol and add deuterated hydrochloric acid. Heat the mixture under reflux for several hours to obtain the corresponding hydrochloride salt of Rivastigmine-d10.", "Step 2: Neutralize the hydrochloride salt with deuterated sodium hydroxide to obtain the free base of Rivastigmine-d10.", "Step 3: Dissolve the free base in deuterated chloroform and add deuterated methanol. Heat the mixture under reflux for several hours to introduce deuterium atoms into the molecule.", "Step 4: Purify the product by column chromatography to obtain Diethyl Rivastigmine-d10 as a white solid." ] } | |

Numéro CAS |

1346599-05-0 |

Formule moléculaire |

C₁₅H₁₄D₁₀N₂O₂ |

Poids moléculaire |

274.42 |

Synonymes |

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)

![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)

![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)